molecular formula C15H19NO4 B5347414 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid

4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid

Cat. No. B5347414
M. Wt: 277.31 g/mol
InChI Key: ZZRABWHQUHBXTO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid, also known as PP2A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound acts as an inhibitor of protein phosphatase 2A (PP2A), a critical enzyme involved in regulating cellular signaling pathways.

Mechanism of Action

4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor works by blocking the activity of this compound, which is a critical enzyme involved in regulating cellular signaling pathways. This compound is known to play a role in many cellular processes, including cell growth, proliferation, and survival. By inhibiting this compound, this compound inhibitor can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are complex and depend on the specific disease and cell type being studied. In general, this compound inhibitor has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and reduce the accumulation of toxic proteins in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of this compound in various diseases and cellular processes. However, one limitation of using this compound inhibitor is that it can have off-target effects on other cellular pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor. One area of interest is the development of more potent and selective this compound inhibitors that can be used as therapeutic agents in various diseases. Another area of interest is the identification of biomarkers that can predict the response to this compound inhibitor treatment in different patient populations. Additionally, more research is needed to understand the long-term effects of this compound inhibitor treatment and potential side effects.

Synthesis Methods

The synthesis of 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid involves several steps, including the reaction of pentyloxyphenylamine with acryloyl chloride to form an intermediate product, which is then treated with potassium carbonate and carbon dioxide to yield the final product.

Scientific Research Applications

4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of this compound, which is known to be dysregulated in many types of cancer. In Alzheimer's disease, this compound inhibitor has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, this compound inhibitor has been shown to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

(E)-4-oxo-4-(4-pentoxyanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-3-4-11-20-13-7-5-12(6-8-13)16-14(17)9-10-15(18)19/h5-10H,2-4,11H2,1H3,(H,16,17)(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRABWHQUHBXTO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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